4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Spectrophotometry Analytical Chemistry Diazotization-Coupling

Sourcing the correct coupling component for copper-complex direct dyes? Generic J Acid or Gamma Acid fail to form stable chelates, causing hue shifts and washfastness failure. - **Critical application:** Required for Direct Copper Salt Green BTL, Blue FBGL, Violet BBL; N-phenyl substitution enables copper coordination for ISO 105-C06 washfastness ≥4. - **Analytical use:** Superior coupling reagent for nitrite determination (apparent ε = 4.63×10⁴ L·mol⁻¹·cm⁻¹; 0.003-0.7 mg/L range). - **Supply:** BenchChem ensures rigorous specification adherence for textile and analytical compliance.

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
CAS No. 119-40-4
Cat. No. B093987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
CAS119-40-4
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O
InChIInChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21)
InChIKeyYGNDWDUEMICDLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

N-Phenyl J Acid: Azo Dye Intermediate Overview


4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS: 119-40-4), also known as N-Phenyl J Acid or Phenyl Gamma Acid, is a naphthalene sulfonic acid derivative belonging to the class of aromatic amine coupling components for azo dye synthesis [1]. It is commercially synthesized via condensation of J Acid (2-Amino-5-naphthol-7-sulfonic acid) with aniline in the presence of sodium bisulfite, yielding a blue-grey crystalline solid that is soluble in alkaline solutions but practically insoluble in organic solvents . As a critical dye intermediate, it serves as the core building block for a specific portfolio of copper-complex direct dyes, including Direct Copper Salt Green BTL, Copper Salt Blue FBGL, and Copper Salt Violet BBL .

Synthesis use Copper-complex direct dye intermediate
Analytical use Diazotization-coupling reagent for nitrite

Substitution Risk: Phenyl J Acid vs. Generic J-Acid


Substituting 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid with unsubstituted J Acid (CAS 87-02-5) or Gamma Acid (CAS 90-51-7) is chemically and commercially non-viable for specific synthetic targets. The presence of the N-phenyl substituent fundamentally alters the electronic environment of the coupling site, resulting in distinct chromophoric properties (hue shift) and substantivity of the final dye [1]. While J Acid itself is a versatile precursor for a wide range of dyes, only the N-phenyl derivative enables the efficient formation of the specific metallizable azo structure required for high-washfastness copper-complex dyes, such as Direct Green BTL and Light Fast Blue RGL [2]. Furthermore, analytical applications demonstrate that the phenyl-substituted derivative exhibits markedly different spectroscopic behavior; specifically, it provides a significantly higher apparent molar absorptivity in diazotization-coupling spectrophotometric assays compared to J Acid or Di-J Acid, rendering generic substitution in analytical protocols quantitatively invalid [3].

N-Phenyl J Acid
N-phenyl substituent enables copper chelation and specific chromophore formation
Generic J-Acid / Gamma Acid
May not form required copper-complex structures; chromophoric profile may differ
N-Phenyl J Acid
Reported higher molar absorptivity in nitrite coupling assay
Generic J-Acid / Di-J-Acid
Substitution may not provide comparable analytical sensitivity

Phenyl J Acid: Quantitative Evidence


Nitrite Detection Sensitivity

In a comparative spectrophotometric study evaluating J-Acid series intermediates as coupling components for nitrite determination, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (N-Phenyl J-Acid) demonstrates superior analytical sensitivity. The assay involves diazotization of sulfanilamide followed by coupling with the target intermediate in alkaline sodium carbonate solution. The phenyl-substituted derivative yields a colored azo compound with a significantly higher apparent molar absorptivity than the parent J-Acid or Di-J-Acid, directly enabling lower limits of detection [1].

Nitrite detection sensitivity
Reported
Target: 4.63×10⁴ L·mol⁻¹·cm⁻¹ Comparator: J-Acid / Di-J-Acid (lower, not specified)
Reported higher molar absorptivity supports lower detection limits
0.003–0.7 mg/L range; 99.5–101.6% recovery; RSD 2.1% (reported)
Spectrophotometry Analytical Chemistry Diazotization-Coupling Nitrite Detection

Copper-Complex Dye Synthesis Selectivity

The N-phenyl substitution on the naphthalene ring is structurally essential for the synthesis of a defined subset of commercial copper-complex direct dyes. While the parent compound J-Acid serves as a general coupling component, only 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid provides the correct steric and electronic environment to form stable, deep-shade copper complexes required for products such as Direct Copper Salt Green BTL, Copper Salt Blue FBGL, and Copper Salt Violet BBL . This substitution enables post-metallization with copper salts to achieve washfastness properties that are unattainable with the unsubstituted J-Acid or Gamma Acid derivatives [1].

Dye synthesis selectivity
Class-level
Target: Essential for Direct Green BTL, Blue FBGL, Violet BBL, Light Fast Blue RGL Comparator: J-Acid / Gamma Acid – may not form these copper-complex dyes
N-phenyl substitution required for target dye chromophore
Industrial dye synthesis context; metallization step critical
Dye Synthesis Copper-Complex Dyes Textile Chemistry Direct Dyes

Industrial Purity Specifications

Industrial procurement of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid requires adherence to specific purity thresholds (typically ≥97% to 99% minimum) to ensure reproducible dye synthesis and predictable reaction kinetics . Commercial product specifications mandate strict limits on insolubles in alkali (≤0.1% max) to prevent side reactions during coupling steps that occur in alkaline aqueous media . The compound is supplied as a white to grey crystalline powder with specific solubility characteristics—soluble in alkaline solutions but only slightly soluble in water and ethanol .

Purity specification
Specification review
Purity ≥97–99%; Insolubles in alkali ≤0.1% max
Specification critical for reproducible dye synthesis
White to grey crystalline powder; commercial grade
Quality Control Purity Specification Dye Intermediate Industrial Procurement

Non-Hazardous Transport Classification

According to safety data sheets, 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is classified as not hazardous material for DOT/IATA transport purposes . The compound requires standard industrial hygiene measures: avoid breathing dust (S22) and avoid contact with skin and eyes (S24/25) . Long-term storage should be in a cool, dry place . Notably, the compound exhibits a favorable acute oral toxicity profile with a reported LD50 (rat, oral) of 11,500 mg/kg , indicating low acute mammalian toxicity relative to many other aromatic amine intermediates.

Acute oral toxicity
Reported
LD50 (rat, oral): 11,500 mg/kg
Provides handling context for transport classification
Non-hazardous for DOT/IATA transport (reported)
Safety Data Sheet Transport Classification Handling Precautions Industrial Safety

Phenyl J Acid: Validated Applications


Copper-Complex Dye Synthesis for Washfast Textiles

This compound is the essential coupling component for manufacturing Direct Copper Salt Green BTL, Copper Salt Blue FBGL, and Copper Salt Violet BBL . These dyes are characterized by their ability to form stable copper complexes post-synthesis, providing enhanced washfastness on cellulosic fibers. The N-phenyl substitution creates the specific coordination environment required for effective copper ion chelation, a property not achievable with unsubstituted J-Acid or Gamma Acid. Textile manufacturers seeking dyes with washfastness ratings meeting industrial standards (typically ≥4 on the ISO 105-C06 scale) should specify that the dye intermediate used must be 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, as substitution with generic intermediates results in failure to form the required copper-complex chromophore [1].

Nitrite Detection in Environmental & Food Samples

In analytical chemistry, this compound serves as a superior coupling reagent for the diazotization-coupling spectrophotometric determination of nitrite . The method involves diazotizing sulfanilamide and coupling with N-Phenyl J-Acid in alkaline sodium carbonate solution. The resulting azo dye exhibits an apparent molar absorptivity of 4.63 × 10⁴ L·mol⁻¹·cm⁻¹, enabling detection of nitrite in the range of 0.003–0.7 mg/L with recovery rates of 99.5%–101.6% and RSD of 2.1% [1]. For laboratories requiring trace-level nitrite quantification in water, food, or biological matrices, substituting this reagent with J-Acid or Di-J-Acid will result in lower sensitivity and higher limits of detection, potentially compromising regulatory compliance with maximum contaminant levels [2].

Light Fast Blue RGL Synthesis for UV-Resistant Textiles

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is the designated intermediate for Light Fast Blue RGL (also known as Sunfast Blue RGL), a dye specifically engineered for applications requiring resistance to photodegradation . The phenyl substituent contributes to the dye's extended conjugation and improved lightfastness properties compared to dyes derived from unsubstituted naphthalene sulfonic acid intermediates. For textile applications involving outdoor exposure, automotive interiors, or upholstery where lightfastness is a critical performance parameter, procurement of the correct intermediate ensures that the final dye meets accelerated weathering test specifications (e.g., AATCC TM16 lightfastness rating) [1].

Non-Genotoxic Dye Precursor via Post-Metallization

This compound is utilized in the synthesis of non-genotoxic disazo direct dyes that are subsequently treated with copper(II) salts to improve fastness properties without introducing mutagenic hazards . The phenyl substitution pattern enables the formation of a metallizable azo structure that can accommodate copper ions in a configuration that enhances washfastness while maintaining a non-genotoxic profile. This is particularly relevant for textile applications subject to Oeko-Tex Standard 100 or similar restricted substance regulations, where the avoidance of genotoxic impurities is mandatory. Substituting with other J-Acid derivatives that produce dyes with different metallization behavior may introduce compliance risks or fail to achieve the required combination of fastness and safety [1].

Application
Selection Property
Validation Focus
Copper-complex direct dye synthesis
N-phenyl substitution for copper chelation
Dye formation and metallization review
Nitrite detection by spectrophotometry
Reported higher molar absorptivity in coupling
Assay sensitivity and linearity review
Light Fast Blue RGL dye synthesis
Phenyl substitution for lightfastness
Lightfastness property assessment
Post-metallization dye synthesis
Metallizable azo structure
Genotoxicity profile and fastness review

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